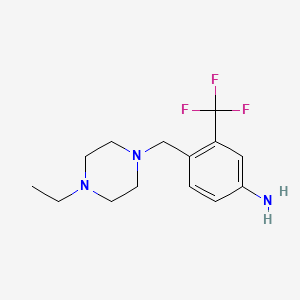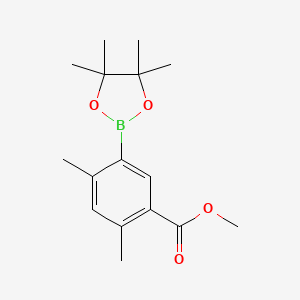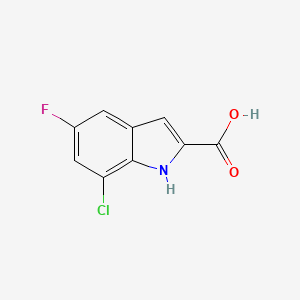
7-chloro-5-fluoro-1H-indole-2-carboxylic acid
Descripción general
Descripción
7-Chloro-5-fluoro-1H-indole-2-carboxylic acid is an indolyl carboxylic acid . It is an antagonist of the glycine site within the NMDA (N -methyl-D-aspartate) receptor complex .
Synthesis Analysis
The synthesis of indole derivatives, including 7-chloro-5-fluoro-1H-indole-2-carboxylic acid, has been a subject of interest in recent years . Indoles are significant heterocyclic systems in natural products and drugs, and they play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of various disorders has attracted increasing attention .Molecular Structure Analysis
The molecular weight of 7-chloro-5-fluoro-1H-indole-2-carboxylic acid is 213.6 . The IUPAC name is 5-chloro-7-fluoro-1H-indole-2-carboxylic acid . The InChI code is 1S/C9H5ClFNO2/c10-5-1-4-2-7 (9 (13)14)12-8 (4)6 (11)3-5/h1-3,12H, (H,13,14) .Chemical Reactions Analysis
Indole derivatives, including 7-chloro-5-fluoro-1H-indole-2-carboxylic acid, are used in various chemical reactions . For instance, 5-Chloroindole-2-carboxylic Acid is used in the synthesis of 4- (3-aminomethylphenyl)piperidine-1-carboxamides as potent, selective, and orally bioavailable inhibitors of βII tryptase .Physical And Chemical Properties Analysis
7-Chloro-5-fluoro-1H-indole-2-carboxylic acid is a solid at room temperature . The compound should be stored at room temperature .Aplicaciones Científicas De Investigación
- Application: Indole derivatives have been reported as antiviral agents .
- Method: Specific indole derivatives were prepared and tested for their antiviral activity .
- Results: Certain derivatives showed inhibitory activity against influenza A and Coxsackie B4 virus .
- Application: Indole derivatives have been used for their anti-inflammatory properties .
- Method: Specific indole derivatives were synthesized and their anti-inflammatory activity was tested .
- Results: Certain derivatives showed promising anti-inflammatory activity .
- Application: Indole derivatives have been used in the treatment of cancer cells .
- Method: Specific indole derivatives were synthesized and their anticancer activity was tested .
- Results: Certain derivatives showed promising anticancer activity .
- Application: Indole derivatives have been used for their antioxidant properties .
- Method: Specific indole derivatives were synthesized and their antioxidant activity was tested .
- Results: Certain derivatives showed promising antioxidant activity .
- Application: Indole derivatives have been used for their antimicrobial properties .
- Method: Specific indole derivatives were synthesized and their antimicrobial activity was tested .
- Results: Certain derivatives showed promising antimicrobial activity .
Antiviral Activity
Anti-inflammatory Activity
Anticancer Activity
Antioxidant Activity
Antimicrobial Activity
Antidiabetic Activity
- Application: Indole derivatives have been reported as anti-HIV agents .
- Method: Specific indole derivatives were prepared and tested for their anti-HIV activity .
- Results: Certain derivatives showed inhibitory activity against HIV .
- Application: Indole derivatives have been used for their antitubercular properties .
- Method: Specific indole derivatives were synthesized and their antitubercular activity was tested .
- Results: Certain derivatives showed promising antitubercular activity .
- Application: Indole derivatives have been used for their antimalarial properties .
- Method: Specific indole derivatives were synthesized and their antimalarial activity was tested .
- Results: Certain derivatives showed promising antimalarial activity .
- Application: Indole derivatives have been used for their anticholinesterase properties .
- Method: Specific indole derivatives were synthesized and their anticholinesterase activity was tested .
- Results: Certain derivatives showed promising anticholinesterase activity .
- Application: Indole derivatives have been used in the synthesis of alkaloids .
- Method: Specific indole derivatives were synthesized and used in the preparation of alkaloids .
- Results: Certain derivatives were successfully used in the synthesis of alkaloids .
Anti-HIV Activity
Antitubercular Activity
Antimalarial Activity
Anticholinesterase Activities
Synthesis of Alkaloids
Reactant for Synthesis of Renieramycin G Analogs
- Application: Indole derivatives have been used as reactants for the preparation of 5-HT6 receptor ligands .
- Method: Specific indole derivatives were synthesized and used in the preparation of 5-HT6 receptor ligands .
- Results: Successful synthesis of 5-HT6 receptor ligands was achieved .
- Application: Indole derivatives have been used as reactants for the preparation of tryptophan dioxygenase inhibitors .
- Method: Specific indole derivatives were synthesized and used in the preparation of tryptophan dioxygenase inhibitors .
- Results: Successful synthesis of tryptophan dioxygenase inhibitors was achieved .
- Application: Indole derivatives have been used as reactants for the preparation of antitumor agents .
- Method: Specific indole derivatives were synthesized and used in the preparation of antitumor agents .
- Results: Successful synthesis of antitumor agents was achieved .
5-HT6 Receptor Ligands
Tryptophan Dioxygenase Inhibitors
Antitumor Agents
Antibacterial Agents
Safety And Hazards
Direcciones Futuras
The future directions of research on 7-chloro-5-fluoro-1H-indole-2-carboxylic acid and other indole derivatives are likely to focus on their synthesis and potential applications in medicine . Given their significant role in cell biology and their potential as biologically active compounds, further investigation into novel methods of synthesis and their biological properties is expected .
Propiedades
IUPAC Name |
7-chloro-5-fluoro-1H-indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClFNO2/c10-6-3-5(11)1-4-2-7(9(13)14)12-8(4)6/h1-3,12H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPVKLDOSNVTXHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(NC2=C(C=C1F)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-5-fluoro-1H-indole-2-carboxylic acid | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


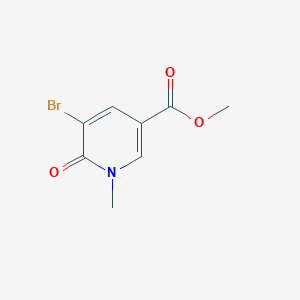
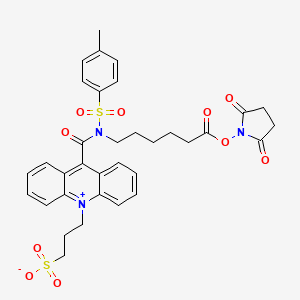
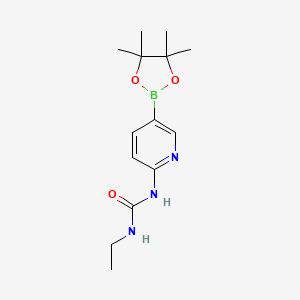
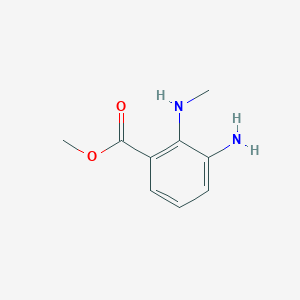
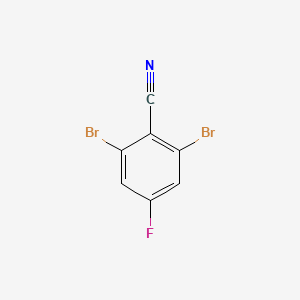
![5-Chloro-2,3-dihydrospiro[indene-1,3'-pyrrolidine]-2',5'-dione](/img/structure/B1428681.png)
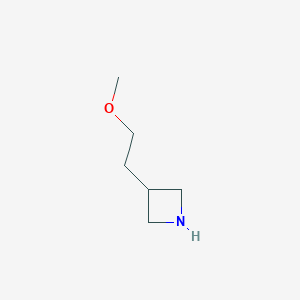
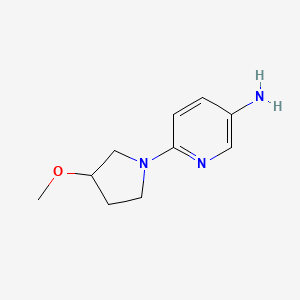
![N-[5-(2-Bromoacetamido)pentyl]prop-2-enamide](/img/structure/B1428686.png)
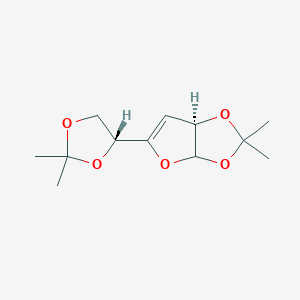
![2-Ethyl-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B1428689.png)
